3-Eudesmene-1beta,11-diol
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Overview
Description
3-Eudesmene-1beta,11-diol is a sesquiterpenoid compound with the molecular formula C15H26O2 and a molecular weight of 238.37 g/mol . It is a natural product found in various plants, including the herbs of Physalis alkekengi . This compound is known for its biological activities and is used in scientific research related to life sciences .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Eudesmene-1beta,11-diol can be synthesized through the cyclization of farnesyl pyrophosphate (FPP) using a sesquiterpene cyclase enzyme . The cyclization process involves carbocationic cascades and is terminated via deprotonation or nucleophilic capture . The reaction conditions typically involve the use of Saccharomyces cerevisiae as a host for the enzyme, with optimized assays including modular pathway engineering and the CRISPR–cas9 system to improve the yield .
Industrial Production Methods
Industrial production of this compound involves the extraction from natural sources such as the root tubers of Lindera aggregata . The extraction process includes phytochemical investigation and isolation of the compound along with other sesquiterpenoids .
Chemical Reactions Analysis
Types of Reactions
3-Eudesmene-1beta,11-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
3-Eudesmene-1beta,11-diol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Eudesmene-1beta,11-diol involves its interaction with specific molecular targets and pathways. The compound exerts its effects through the modulation of enzyme activity and signaling pathways . For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth .
Comparison with Similar Compounds
3-Eudesmene-1beta,11-diol is unique among sesquiterpenoids due to its specific structure and biological activities. Similar compounds include:
epi-Eudesmol: (CAS#15051-81-7)
7-Epi-5-eudesmene-1beta,11-diol: (CAS#87261-77-6)
Pterodondiol: (CAS#60132-35-6)
enantio-7(11)-Eudesmen-4-ol: (CAS#186374-63-0)
Shyobunone: (CAS#21698-44-2)
These compounds share similar structural features but differ in their individual atoms, functional groups, and substructures, leading to variations in their physicochemical properties, bioactivity, and pharmacological properties .
Properties
IUPAC Name |
(1R,4aS,6R,8aR)-6-(2-hydroxypropan-2-yl)-4,8a-dimethyl-2,4a,5,6,7,8-hexahydro-1H-naphthalen-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O2/c1-10-5-6-13(16)15(4)8-7-11(9-12(10)15)14(2,3)17/h5,11-13,16-17H,6-9H2,1-4H3/t11-,12+,13-,15-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOURJLAFUXNWJF-QVHKTLOISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(C2(C1CC(CC2)C(C)(C)O)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@H]([C@]2([C@H]1C[C@@H](CC2)C(C)(C)O)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is known about the biological activity of 3-Eudesmene-1β,11-diol isolated from Lindera aggregata?
A1: While the provided research article [] focuses on the isolation and characterization of various sesquiterpenes from Lindera aggregata, including 3-Eudesmene-1β,11-diol, it doesn't specifically investigate the biological activity of this particular compound. The study primarily highlights the hepatoprotective activity of other isolated compounds like Linderagalactone E, Linderane, Hydroxylindestenolide, and Linderalactone against H2O2-induced oxidative damage in HepG2 cells. Further research is needed to explore the potential biological activities and mechanisms of action of 3-Eudesmene-1β,11-diol.
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